molecular formula C15H12N4 B2378400 (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile CAS No. 1381866-79-0

(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile

Cat. No.: B2378400
CAS No.: 1381866-79-0
M. Wt: 248.289
InChI Key: LQQLOHLECZYMOM-SDNWHVSQSA-N
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Description

(2E)-1H-Benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile is a merocyanine dye analog characterized by a benzimidazole core linked to a 1-methylpyridin-2-ylidene group via an ethanenitrile bridge. The benzimidazole moiety acts as an electron-withdrawing group, while the pyridin-ylidene fragment contributes electron-donating properties, creating a push-pull system that influences its electronic and optical behavior. This compound’s structural features make it relevant for applications in materials science, particularly in organic electronics and photovoltaics.

Properties

IUPAC Name

(2E)-2-(1H-benzimidazol-2-yl)-2-(1-methylpyridin-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-19-9-5-4-8-14(19)11(10-16)15-17-12-6-2-3-7-13(12)18-15/h2-9H,1H3,(H,17,18)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQLOHLECZYMOM-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=C(C#N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CC=C/C1=C(/C#N)\C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile typically involves the condensation of benzimidazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ catalysts and optimized reaction conditions to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups. Substitution reactions typically result in alkylated or acylated benzimidazole-pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for further research in enzyme kinetics and molecular biology.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Properties : The benzimidazole-pyridin-ylidene push-pull system in the target compound likely enhances intramolecular charge transfer, making it suitable for optoelectronic applications.
  • Thermal Stability : Lower melting points in alkyl-substituted analogs () suggest the target compound’s methyl group may improve thermal stability over octyl derivatives.
  • Synthetic Flexibility : highlights the benzimidazole core’s versatility, suggesting the target compound could be modified for diverse functional materials.

Biological Activity

Overview

The compound (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile is a heterocyclic organic molecule characterized by the presence of both benzimidazole and pyridine moieties. These structural features contribute to its notable biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₃N₅
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1381866-79-0

Anticancer Potential

Research has indicated that compounds within the benzimidazole class, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Case Study: Cytotoxicity Evaluation
In a study examining the cytotoxic effects of related benzimidazole derivatives, it was found that compounds with similar structures exhibited low IC₅₀ values in glioblastoma and neuroblastoma cell lines, indicating potent anticancer activity. The specific cytotoxicity of this compound is still under investigation, but its structural analogs suggest a potential for significant activity against resistant cancer types .

Cell LineIC₅₀ (nM)Reference
U87 (Glioblastoma)200Kortylewicz et al.
BE (Neuroblastoma)18.9Kortylewicz et al.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key enzymes and receptors within cellular pathways. The compound may act as an enzyme inhibitor, potentially affecting signal transduction pathways crucial for cancer cell survival and proliferation .

Key Mechanisms Identified:

  • Inhibition of enzyme activity through binding to active sites.
  • Modulation of metabolic pathways associated with cancer growth.

Anti-inflammatory Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may also possess anti-inflammatory properties. Benzimidazole derivatives are known to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

The unique combination of benzimidazole and pyridine in this compound enhances its reactivity and biological activity compared to other benzimidazole or pyridine derivatives.

Compound TypeActivity TypeNotable Effects
Benzimidazole DerivativesAntimicrobial, AnticancerBroad spectrum of biological activities
Pyridine DerivativesTherapeutic effectsUsed as intermediates in drug synthesis

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between benzimidazole and pyridylidene precursors. Key steps include:

  • Precursor Activation : Use of 2-acetylbenzimidazole derivatives (e.g., 2-acetyl-1H-benzimidazole) and aldehydes or ketones under basic conditions (e.g., NaOH in ethanol/water) to form enaminone intermediates .
  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
  • Catalysis : Palladium or copper catalysts may accelerate coupling reactions, particularly for introducing substituents on the pyridylidene moiety .
    • Optimization : Temperature control (60–80°C) and stepwise addition of reagents minimize side reactions. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include:
  • Benzimidazole protons : Aromatic signals at δ 7.2–8.5 ppm (split due to J-coupling) .
  • Pyridylidene moiety : A distinct singlet for the methyl group at δ 2.5–3.0 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. Challenges include resolving disorder in the pyridylidene group, requiring high-resolution (<1.0 Å) datasets .

Q. How do the benzimidazole and pyridylidene moieties influence the compound’s electronic properties?

  • Methodological Answer :

  • Electron-Deficient Regions : The pyridylidene group acts as an electron sink, enhancing electrophilic reactivity at the nitrile carbon.
  • Hydrogen Bonding : Benzimidazole NH groups form strong H-bonds (e.g., N–H···N), influencing crystal packing and solubility .
    • Experimental Validation : UV-Vis spectroscopy shows a λmax shift (~320 nm) in polar solvents, confirming charge-transfer interactions .

Advanced Research Questions

Q. How can SHELX software resolve challenges in crystallographic refinement for this compound?

  • Methodological Answer :

  • Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply the TWIN and BASF commands to model twin domains .
  • Disorder Modeling : Split atoms with partial occupancy and apply restraints (e.g., SIMU, DELU) to stabilize refinement .
    • Case Study : A similar benzimidazole derivative required 5% BASF correction for a twinned crystal, achieving R1 = 0.032 .

Q. How to address discrepancies between experimental NMR data and computational predictions?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts (e.g., using Gaussian with PCM solvent models) to account for DMSO-d6 or CDCl3 interactions .
  • Tautomerism : Check for equilibrium between E/Z isomers via variable-temperature NMR. For example, a 1H signal splitting at 25°C coalesces at 60°C .

Q. What strategies enhance the compound’s stability in biological assays?

  • Methodological Answer :

  • pH Control : Buffers (pH 7.4) minimize hydrolysis of the nitrile group.
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation .
    • Degradation Study : HPLC monitoring over 24 hours showed <5% decomposition in PBS at 37°C .

Q. How can hydrogen bonding patterns predict supramolecular assembly in the solid state?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., R22(8) rings). For example, N–H···N bonds form chains along the crystallographic axis .
  • Implications : Strong H-bond networks correlate with low solubility, necessitating co-crystallization with solubilizing agents .

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